HDMAPP (ammonium salt)

Description

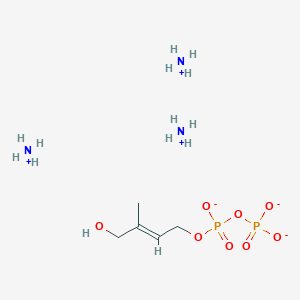

Structure

3D Structure of Parent

Properties

IUPAC Name |

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBALCNFFTVQJJ-JZWSQSCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Hdmapp Ammonium Salt

Conventional Multistep Synthetic Routes to HDMAPP (Ammonium Salt)

The chemical synthesis of HDMAPP is a multistep process that has been approached through various strategies, generally converging on key phosphorylation and pyrophosphorylation steps of a C5 alcohol precursor. nih.govrsc.org

The choice of starting material is critical for an efficient synthesis. Common precursors include commercially available or readily synthesized C5 allylic alcohols.

Dimethylallyl Alcohol (3-methyl-2-buten-1-ol): One of the most direct approaches begins with dimethylallyl alcohol. rsc.org A key challenge is the regioselective introduction of a hydroxyl group at the C4 position. This has been achieved using selenium dioxide oxidation to yield the corresponding diol acetate (B1210297), which is then hydrolyzed. psu.edu

(E)-Chloroaldehyde: This intermediate has been used as a versatile precursor, particularly for the incorporation of isotopic labels at the C-1 position. nih.gov The chloroaldehyde is reduced to the corresponding chloroalcohol before phosphorylation.

Once a suitable hydroxylated precursor is obtained, the initial phosphorylation is carried out. This step often involves protecting the other hydroxyl group (e.g., as a tetrahydropyranyl (THP) ether) to ensure regioselectivity. psu.edu Phosphorylation can be achieved using various phosphorylating agents. A common method involves converting the alcohol to an intermediate phosphoramidite, which is then oxidized, or using reagents like dibenzyl phosphorochloridate followed by hydrogenolysis. More modern approaches also explore prodrug strategies, such as the aryloxy triester phosphoramidate (B1195095) method, which can be applied to the monophosphate derivative (HMBP). acs.orgresearchgate.net

The formation of the pyrophosphate moiety is arguably the most crucial and challenging step in the synthesis of HDMAPP. Several methods have been developed for the diphosphorylation of allylic alcohols. nih.gov

A widely adopted procedure is the method described by Davisson and Poulter, which involves the reaction of the allylic alcohol with tris(tetrabutylammonium) hydrogen pyrophosphate in the presence of trichloroacetonitrile (B146778) in an aprotic solvent like acetonitrile. researchgate.net This reaction proceeds via the activation of the phosphate (B84403) by trichloroacetonitrile. researchgate.net The precursor alcohol is typically converted to an intermediate chloride to facilitate the coupling. psu.edu This two-step conversion and the subsequent purification can result in modest yields but are effective for obtaining the desired pyrophosphate. psu.edu

Table 1: Key Parameters in a Representative Conventional Synthesis of HDMAPP (Ammonium Salt)

| Parameter | Value/Description | Source(s) |

| Starting Material | Dimethylallyl alcohol | rsc.org |

| Key Intermediate | (2E)-4-acetoxy-3-methylbut-2-enyl acetate | psu.edu |

| Hydroxylation Agent | Selenium dioxide / tert-butyl hydroperoxide | psu.edu |

| Diphosphorylation Method | Reaction with a pyrophosphate salt via an intermediate chloride | nih.govpsu.edu |

| Purification | Cellulose (B213188) or Ion-exchange chromatography | psu.edu |

| Final Form | Ammonium (B1175870) salt | psu.eduresearchgate.net |

The final step in the synthesis is the formation of the ammonium salt, which is the form often required for biological and biochemical applications. researchgate.net Following the construction of the pyrophosphate linkage, the reaction mixture is typically acidic or contains various counterions from the reagents used.

To obtain the ammonium salt, the crude product is purified, often using column chromatography on materials like DEAE-Sepharose or cellulose. psu.edu The purified pyrophosphate, which may be in a different salt form (e.g., sodium or lithium), is then subjected to a neutralization and salt exchange process. A common method involves passing the product through an ion-exchange column in the ammonium form. researchgate.net Alternatively, the acidic product can be carefully neutralized with an ammonia (B1221849) solution, such as ammonium hydroxide (B78521) (NH₄OH), followed by lyophilization (freeze-drying) to yield the pure HDMAPP ammonium salt as a stable, white solid. psu.eduvedantu.comwikipedia.org The reaction of phosphoric acid with ammonia is a standard method for producing ammonium phosphate salts. vedantu.comwikipedia.org

Construction of the Pyrophosphate Linkage

Design and Synthesis of HDMAPP (Ammonium Salt) Analogues

To improve properties such as stability and to probe structure-activity relationships, various analogues of HDMAPP have been designed and synthesized.

A significant limitation of HDMAPP for potential therapeutic use is the lability of its pyrophosphate (P-O-P) bond, which is susceptible to hydrolysis by phosphatases. To overcome this, pyrophosphonate analogues have been synthesized where the bridging oxygen atom is replaced by a methylene (B1212753) group (P-CH₂-P), creating a non-hydrolyzable phosphonate (B1237965). acs.orgnih.govcaymanchem.com

The most prominent example is (E)-C-HDMAPP, the pyrophosphonate form of (E)-HDMAPP. caymanchem.comglpbio.com This analogue is much more stable in solution and in circulation than its pyrophosphate counterpart. caymanchem.comglpbio.com The synthesis of these analogues involves building the P-C-P core, for which methods like the phospha-Claisen condensation can be employed to create (phosphonomethyl)phosphinate building blocks. rsc.org Despite the structural modification, (E)-C-HDMAPP retains potent biological activity, demonstrating that the pyrophosphonate moiety is an effective bioisostere for the pyrophosphate group in this context. acs.orgnih.govcaymanchem.com

Table 2: Comparison of HDMAPP and its Pyrophosphonate Analogue, (E)-C-HDMAPP

| Feature | HDMAPP | (E)-C-HDMAPP | Source(s) |

| Linkage | Pyrophosphate (P-O-P) | Pyrophosphonate (P-CH₂-P) | acs.orgcaymanchem.com |

| Chemical Stability | Susceptible to enzymatic and chemical hydrolysis | Significantly more stable to hydrolysis | caymanchem.comglpbio.com |

| Biological Activity | Highly potent activator of Vγ9Vδ2 T cells | Possesses comparable potency to HDMAPP | acs.orgnih.govcaymanchem.com |

| Form | Typically used as ammonium salt | Typically used as ammonium salt | caymanchem.comglpbio.com |

The geometry of the double bond in HDMAPP is critical for its biological activity. Research has consistently shown that the (E)-stereoisomer is significantly more potent than the (Z)-stereoisomer, which exhibits very low bioactivity. acs.orgnih.gov Therefore, controlling the stereochemistry during synthesis is paramount.

Stereoselective synthesis of the (E)-isomer is often achieved by employing reactions that favor the formation of the thermodynamically more stable trans-double bond, such as the Horner-Wadsworth-Emmons reaction. The stereochemistry of the final product is rigorously confirmed using advanced NMR techniques, such as 1D-gradient Nuclear Overhauser Effect (NOE) experiments. psu.edu These experiments can confirm the trans arrangement of the methyl group (C-3) and the vinyl proton (H-2) across the double bond. psu.edu The synthesis and evaluation of both E- and Z-isomers have been crucial in establishing the strict stereochemical requirements for the potent activation of γδ T cells. acs.orgnih.gov

Development of Modified Isoprenoid Scaffolds

The fundamental structure of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) serves as a versatile template for the development of modified isoprenoid scaffolds. These modifications are pursued to investigate structure-activity relationships, enhance metabolic stability, and probe interactions with biological targets. Research in this area focuses on altering the carbon skeleton, the hydroxyl group, and the pyrophosphate moiety to create novel analogs.

A significant area of development involves the synthesis of phosphonate and bisphosphonate analogs of HDMAPP. In these compounds, the oxygen atom linking the two phosphorus atoms (the pyrophosphate bridge) or the oxygen atom connecting the isoprenoid chain to the phosphorus is replaced by a methylene group (CH₂). This substitution creates a carbon-phosphorus bond that is resistant to enzymatic hydrolysis by phosphatases, thereby increasing the compound's stability in biological systems. caymanchem.comglpbio.com For example, (E)-C-HDMAPP, a pyrophosphonate form of HDMAPP, has been synthesized and shown to possess comparable biological activity to the parent compound while exhibiting greater stability in solution and in circulation. caymanchem.comglpbio.com

Another approach to modifying the isoprenoid scaffold is the introduction of different functional groups or the alteration of the carbon chain length. Researchers have developed synthetic strategies to create analogs with additional carbon atoms or different substituents on the isoprenoid backbone. nih.govresearchgate.net These efforts aim to expand the chemical diversity of phosphoantigens beyond the canonical C5 isoprene (B109036) unit. By using promiscuous enzymes in engineered metabolic pathways, it is possible to produce polymethylated or extended prenyl pyrophosphates, leading to novel isoprenoid skeletons. researchgate.net For instance, the synthesis of geometric isomers and analogs with modifications at the hydroxyl-bearing carbon has been explored to understand the stereochemical requirements for biological activity. acs.org

The table below summarizes key findings from studies on modified isoprenoid scaffolds based on HDMAPP.

Table 1: Research Findings on Modified Isoprenoid Scaffolds

| Modification Type | Example Analog | Key Research Finding | Reference |

|---|---|---|---|

| Pyrophosphate Bridge | (E)-C-HDMAPP (pyrophosphonate) | The C-P bond enhances chemical and enzymatic stability compared to the P-O-P bond in HDMAPP. The analog retains potent biological activity. | caymanchem.com, glpbio.com |

| Isoprenoid Backbone | Polymethylated Prenyl Pyrophosphates | Enzymatic modification of isopentenyl pyrophosphate (IPP) can generate C6 and C7 building blocks, leading to larger, non-canonical isoprenoids. | researchgate.net |

| Functional Group | Bromohydrin Pyrophosphate (BrHPP) | Serves as a synthetic phosphoantigen that activates specific immune cells, demonstrating that significant modification of the hydroxyl group is tolerated. | researchgate.net |

Chemoenzymatic Approaches and Biocatalytic Synthesis of Phosphoantigens

The synthesis of phosphoantigens like HDMAPP can be achieved through purely chemical routes, biocatalytic methods, or a combination of both in chemoenzymatic strategies. These approaches leverage the specificity of enzymes to overcome challenges in stereoselectivity and functional group manipulation inherent in traditional organic synthesis.

Biocatalytic synthesis of HDMAPP relies on the methylerythritol phosphate (MEP) pathway, which is active in most bacteria and plants. nih.govwikipedia.org In this pathway, two key enzymes are responsible for the final steps of HDMAPP formation and its subsequent conversion:

IspG (or GcpE) : This enzyme, HMB-PP synthase, catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) into HDMAPP. nih.govwikipedia.org

IspH (or LytB) : This enzyme, HMB-PP reductase, converts HDMAPP into a mixture of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

Researchers have harnessed these enzymes in engineered microorganisms, such as E. coli, to produce HDMAPP and other isoprenoids. nih.gov By controlling the expression of MEP pathway genes, the flux can be directed towards the accumulation of specific intermediates like HDMAPP. For example, studying strains with deletions of the lytB gene (encoding IspH) can lead to the accumulation of HDMAPP.

Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis. rsc.orgnih.gov For instance, a chemically synthesized, modified precursor can be introduced into a biological system where an enzyme performs a specific, often difficult, transformation. nih.gov An in vitro chemoenzymatic method has been developed using purified enzymes to convert prenol-like alcohols into various isoprenoid analogs. nih.gov This allows for the creation of tailored molecules that may not be accessible through purely biological or chemical means. This approach is particularly useful for producing isotopically labeled compounds for mechanistic studies or for generating novel isoprenoid scaffolds. researchgate.net

The following table details the enzymes and substrates involved in the biocatalytic synthesis of HDMAPP.

Table 2: Key Enzymes and Reactions in Biocatalytic HDMAPP Synthesis

| Enzyme | Gene Name | Substrate | Product | Pathway | Reference |

|---|---|---|---|---|---|

| HMB-PP Synthase | IspG / GcpE | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) | MEP Pathway | nih.gov, wikipedia.org |

Advanced Purification Techniques for Research-Grade HDMAPP (Ammonium Salt)

Obtaining research-grade HDMAPP (ammonium salt) with high purity (>98%) is critical for accurate biological and biochemical studies. Following chemical or biocatalytic synthesis, the crude product mixture contains unreacted starting materials, byproducts, and inorganic salts. Advanced purification techniques are therefore required to isolate the target compound.

A widely used and effective method for purifying highly polar and charged molecules like HDMAPP is ion-exchange chromatography . This technique separates molecules based on their net charge. For the purification of pyrophosphates, anion-exchange chromatography is typically employed. The crude mixture is loaded onto a column packed with a positively charged resin (e.g., DEAE-Sepharose). HDMAPP, with its negatively charged pyrophosphate group, binds to the resin while neutral or positively charged impurities are washed away. The bound HDMAPP is then eluted by applying a gradient of increasing salt concentration, such as ammonium bicarbonate or sodium chloride. The ammonium salt form is often preferred as the buffer is volatile and can be easily removed by lyophilization (freeze-drying) to yield the pure ammonium salt of HDMAPP.

Another technique reported for the purification of HDMAPP is cellulose chromatography . psu.edu This method separates compounds based on partitioning between the stationary cellulose phase and a mobile solvent phase. The purification procedure can be lengthy but is effective in yielding the pure ammonium salt after neutralization and lyophilization. psu.edu

The final purity of the compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Mass Spectrometry (MS). psu.edu ³¹P NMR is particularly useful for confirming the presence of the pyrophosphate moiety.

The table below outlines the common purification techniques and the principles behind them.

Table 3: Purification Techniques for Research-Grade HDMAPP (Ammonium Salt)

| Technique | Stationary Phase Example | Separation Principle | Elution Method | Key Advantage | Reference |

|---|---|---|---|---|---|

| Anion-Exchange Chromatography | DEAE-Sepharose | Separation based on net negative charge of the pyrophosphate group. | Increasing salt concentration gradient (e.g., ammonium bicarbonate). | High resolution and capacity for charged molecules. |

Chemical Reactivity and Metabolic Pathways Involving Hdmapp Ammonium Salt

Enzymatic Transformations and Metabolic Fates of HDMAPP (Ammonium Salt)

The metabolism of HDMAPP is central to the survival of many microorganisms and is characterized by specific enzymatic conversions that channel it into the production of essential isoprenoids.

HDMAPP is an essential metabolite in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an alternative route for isoprenoid biosynthesis distinct from the mevalonate (B85504) (MVA) pathway found in animals. sphinxsai.comwikipedia.orgnih.govnih.gov This pathway is operative in most eubacteria, some protozoan parasites like Plasmodium falciparum, and in plant plastids. sphinxsai.comnih.govscience.gov

Within the MEP pathway, HDMAPP is the product of the penultimate step. nih.gov The enzyme (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase, known as IspG or GcpE, catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) into HDMAPP. sphinxsai.comwikipedia.org Subsequently, HDMAPP serves as the direct substrate for the final enzyme in the pathway, (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase, also known as IspH or LytB. sphinxsai.comnih.govosti.gov This [4Fe-4S] cluster-containing enzyme catalyzes the reductive dehydroxylation of HDMAPP to produce a mixture of the two universal isoprenoid building blocks: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). sphinxsai.comnih.gov This final step connects the MEP pathway to the universal synthesis of tens of thousands of isoprenoid compounds. osti.govacs.org

Table 1: Role of HDMAPP in the MEP Pathway

| Step | Precursor | Enzyme | Product(s) | Organism Class |

|---|---|---|---|---|

| Formation | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | IspG (GcpE) | HDMAPP | Most bacteria, malaria parasites, plant plastids sphinxsai.comwikipedia.org |

| Conversion | HDMAPP | IspH (LytB) | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Most bacteria, malaria parasites, plant plastids sphinxsai.comnih.gov |

The chemical structure of HDMAPP dictates its susceptibility to different classes of enzymes. The molecule contains a pyrophosphate group, which is essentially a phosphoanhydride bond (P-O-P). caymanchem.cominternationaljournalssrg.org This bond is a known substrate for phosphatase enzymes, which catalyze the hydrolysis of phosphate (B84403) esters and anhydrides. Consequently, HDMAPP is described as being phosphatase-sensitive. rsc.orgacs.orgnih.gov The cleavage of the pyrophosphate moiety by phosphatases would lead to its inactivation and degradation. acs.org This sensitivity necessitates the use of phosphatase inhibitors during in vitro experiments to preserve the molecule's integrity. hud.ac.ukmdpi.com

Conversely, HDMAPP is resistant to the activity of proteases. rsc.orgacs.orgnih.gov Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. As HDMAPP is a small organic molecule and not a peptide or protein, it lacks the substrate structure required for protease recognition and catalysis.

The relationship between HDMAPP, IPP, and DMAPP within the MEP pathway is a unidirectional conversion, not a direct interconversion equilibrium. The enzyme IspH (HMB-PP reductase) exclusively catalyzes the conversion of HDMAPP into a mixture of IPP and DMAPP. sphinxsai.comnih.govresearchgate.net This reaction is the terminal step of the MEP pathway. osti.gov

Following their synthesis from HDMAPP, the dynamic equilibrium between IPP and its more electrophilic isomer, DMAPP, is established and maintained by a separate class of enzymes known as isopentenyl diphosphate (B83284) isomerases (IDIs). wikipedia.orgnih.govresearchgate.net These enzymes catalyze the reversible isomerization of IPP to DMAPP, ensuring the appropriate ratio of these two building blocks for subsequent isoprenoid chain elongation reactions. wikipedia.orgresearchgate.net Therefore, HDMAPP is a metabolic precursor to IPP and DMAPP, which then enter into their own interconversion equilibrium.

Susceptibility to Phosphatase and Protease Activity

Non-Enzymatic Degradation and Stability Profiling of HDMAPP (Ammonium Salt)

The stability of HDMAPP is a critical factor for its biological activity and experimental handling. Its pyrophosphate moiety is inherently labile, particularly in aqueous environments.

HDMAPP is known to be unstable in aqueous solutions. nih.gov The pyrophosphate bond (P-O-P) is susceptible to hydrolysis, which cleaves the molecule into simpler components. caymanchem.cominternationaljournalssrg.org This degradation is a significant concern, with suppliers recommending that aqueous solutions of HDMAPP (ammonium salt) not be stored for more than one day. nih.gov Studies on related phosphoantigen prodrugs have highlighted that the P-O bond is often the point of cleavage. researchgate.net The primary degradation products from the hydrolysis of the pyrophosphate moiety would be (E)-4-hydroxy-3-methylbut-2-enyl phosphate (HMBP) and inorganic phosphate.

The kinetics of this hydrolysis are dependent on several factors, including pH and temperature. sphinxsai.cominternationaljournalssrg.org While specific kinetic rate constants for HDMAPP are not extensively published, data from analogous pyrophosphate compounds show that the rate of hydrolysis is significantly influenced by the pH-dependent ionization state of the pyrophosphate group. researchgate.net In general, pyrophosphates are known to have limited stability in serum, undergoing hydrolysis so rapidly that they are often considered poor drug candidates without modification.

Table 2: Factors Affecting HDMAPP (Ammonium Salt) Stability

| Factor | Effect on Stability | Rationale |

|---|---|---|

| Aqueous Solution | Low | The pyrophosphate bond is susceptible to hydrolysis. caymanchem.cominternationaljournalssrg.orgnih.gov |

| Low pH (Acidic) | Generally Decreased | Hydrolysis of pyrophosphates can be catalyzed under acidic conditions. |

| High pH (Basic) | Generally Decreased | Hydroxide-ion catalyzed hydrolysis can occur, though the reactivity depends on the specific ester. researchgate.net |

| Elevated Temperature | Decreased | Hydrolysis rates typically increase with temperature, following Arrhenius kinetics. internationaljournalssrg.org |

| Phosphatases | Decreased | Subject to enzymatic hydrolysis by phosphatases. rsc.orgacs.org |

To address the inherent instability of the P-O-P pyrophosphate bond in HDMAPP, chemically stable isosteres have been synthesized and studied. The most notable are pyrophosphonates, where the bridging oxygen atom is replaced with a methylene (B1212753) group, creating a P-C-P linkage. caymanchem.com

This structural modification results in a dramatic increase in stability. The pyrophosphonate analogue of HDMAPP, commonly abbreviated as C-HDMAPP, is far more resistant to both chemical and enzymatic hydrolysis than its parent pyrophosphate counterpart. The P-C-P bond is not a substrate for the phosphatase enzymes that readily cleave the P-O-P bond. caymanchem.comacs.org This enhanced stability makes pyrophosphonate analogues like C-HDMAPP more suitable for certain experimental and potential therapeutic applications where longer half-life in biological media is required.

Table 3: Stability Comparison of HDMAPP and its Pyrophosphonate Analogue

| Compound Form | Key Linkage | Susceptibility to Hydrolysis (Chemical & Enzymatic) | Relative Stability |

|---|---|---|---|

| HDMAPP (Pyrophosphate) | P-O-P | High acs.org | Low |

| C-HDMAPP (Pyrophosphonate) | P-C-P | Low | High |

Table 4: List of Mentioned Chemical Compounds

| Abbreviation | Full Compound Name |

|---|---|

| HDMAPP | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate |

| IPP | Isopentenyl Pyrophosphate |

| DMAPP | Dimethylallyl Pyrophosphate |

| MEcPP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |

| MVA | Mevalonic Acid |

| HMBP | (E)-4-hydroxy-3-methylbut-2-enyl phosphate |

Hydrolysis Kinetics and Degradation Product Identification

Chemical Modifications Affecting Reactivity and Bioavailability

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), as its ammonium (B1175870) salt, is a potent phosphoantigen that activates human Vγ9/Vδ2 T cells. wikipedia.org However, its therapeutic potential is often hindered by its inherent chemical properties. The pyrophosphate moiety renders the molecule highly charged and susceptible to enzymatic hydrolysis, which limits its bioavailability and stability in circulation. rsc.orgacs.org To overcome these limitations, various chemical modifications have been developed to enhance its reactivity profile and improve its ability to reach its biological target. These strategies primarily focus on masking the charged pyrophosphate group or altering key functional groups to increase metabolic stability and cellular permeability. acs.orgnih.govacs.org

A primary challenge with HDMAPP is its high negative charge at physiological pH, which impedes its passage across cellular membranes. rsc.orgnih.gov Furthermore, the pyrophosphate bond is readily cleaved by phosphatases present in serum and tissues, leading to rapid degradation. rsc.org Prodrug strategies are a common approach to transiently mask the problematic phosphate groups, creating a neutral, more lipophilic compound that can more easily diffuse across cell membranes. acs.orgebi.ac.uk Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the active HDMAPP molecule. rsc.org

One of the most significant modifications involves the replacement of the pyrophosphate's oxygen bridge with a carbon atom, creating a pyrophosphonate analog known as (E)-C-HDMAPP. caymanchem.com This carbon-phosphorus bond is significantly more resistant to chemical and enzymatic hydrolysis than the phosphoanhydride bond of the parent compound. nih.govcaymanchem.com This increased stability enhances the compound's half-life in solution and in vascular circulation, allowing for more sustained biological activity. caymanchem.com Studies have shown that (E)-C-HDMAPP retains comparable biological activity to the natural HDMAPP, effectively stimulating γδ-T lymphocytes. caymanchem.com

Another major area of research is the development of diester prodrugs. acs.org In this approach, the acidic hydroxyl groups of the phosphonate (B1237965) or pyrophosphate are esterified, often with two different substituents (an asymmetrical diester), to neutralize the charge. acs.orgnih.gov These modifications can significantly impact bioactivity and stability. For example, diester prodrugs of a phosphonate analog of HDMAPP have been synthesized bearing one aryl group and one acyloxymethyl group. acs.org Research has shown that varying these groups can lead to a more than 200-fold range in bioactivity and a more than 10-fold range in stability. acs.org The introduction of an allylic acetate (B1210297) in place of the allylic alcohol has also been shown to improve activity in many cases. acs.org

Phosphoramidate-based prodrugs, such as ProPAgens, represent another sophisticated strategy. These involve creating aryloxy triester phosphoramidates of (E)-4-Hydroxy-3-methylbut-2-enyl phosphate (HMBP), a monophosphate version of the parent compound. acs.org These prodrugs have demonstrated potent activation of Vγ9/Vδ2 T-cells, with some analogs showing significantly higher activity than clinically used agents like zoledronate. acs.org

Modifications to other parts of the HDMAPP molecule have also been explored. Replacing the C4-hydroxyl group with a thiol (-SH) or an amino (-NH2) group has been shown to convert the molecule from a substrate to a potent, tight-binding inhibitor of IspH, the enzyme responsible for the final step in the MEP pathway. researchgate.net This highlights how subtle changes to the molecule's structure can dramatically alter its chemical reactivity and biological function.

The table below summarizes various chemical modifications of HDMAPP and their effects on its properties.

| Modification Strategy | Modified Functional Group | Primary Effect(s) | Reference(s) |

| Phosphonate Analog | Pyrophosphate (P-O-P) | Increased resistance to enzymatic and chemical hydrolysis, enhanced stability. | caymanchem.com |

| Diester Prodrugs | Phosphate/Phosphonate Hydroxyls | Neutralized charge, increased lipophilicity and cell permeability. | acs.orgacs.org |

| Allylic Acetate | Allylic Alcohol (-OH) | Improved biological activity in some analogs. | acs.org |

| Phosphoramidate (B1195095) Prodrugs | Phosphate Group | Potent activation of Vγ9/Vδ2 T-cells, enhanced bioavailability. | acs.org |

| Thiol/Amino Substitution | C4-Hydroxyl (-OH) | Conversion to a potent enzyme inhibitor. | researchgate.net |

The following table presents data from research findings on the biological activity of various modified HDMAPP analogs, demonstrating the impact of these chemical changes.

| Compound/Analog | Modification Type | Bioactivity (EC₅₀, nM) | Key Finding | Reference(s) |

| (E)-HDMAPP | Parent Compound | ~0.06 - 0.1 | Potent natural activator of Vγ9/Vδ2 T cells. | wikipedia.orgacs.org |

| (E)-C-HDMAPP | Pyrophosphonate Analog | 0.91 (IC₅₀) | Comparable activity to HDMAPP with much greater stability. | caymanchem.com |

| HMBP ProPAgen 5b | Phosphoramidate Prodrug | 0.45 | Highly potent T-cell activation, over 1000x more active than zoledronate. | acs.org |

| HMBP ProPAgen 5a | Phosphoramidate Prodrug | 1.38 | Potent T-cell activation. | acs.org |

| Phosphonate Diester 9c | Aryl/Allyl Acetate Diester | 0.48 | Most potent in a series of diester prodrugs. | acs.org |

| Phosphonate Diester 8k | Aryl/Allyl Alcohol Diester | 12 | Least potent in the same series, highlighting structural importance. | acs.org |

| Zoledronate | Nitrogenous Bisphosphonate | ~500 | Clinically used agent, serves as a benchmark for potency. | acs.org |

Advanced Spectroscopic and Structural Elucidation of Hdmapp Ammonium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural determination of HDMAPP (ammonium salt), providing unparalleled insight into its atomic framework. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the molecule's connectivity and stereochemistry has been established. core.ac.uknih.govresearchgate.net

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) Chemical Shift Analysis

The chemical shifts observed in ¹H, ¹³C, and ³¹P NMR spectra provide the fundamental data for assigning each atom within the HDMAPP molecule. Studies conducted in deuterium (B1214612) oxide (D₂O), often with the addition of ammonium (B1175870) hydroxide (B78521) (NH₄OD) to maintain solubility and a specific pH, have yielded consistent chemical shift values. msu.edu

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the methyl, methylene (B1212753), and olefinic protons. A characteristic multiplet for the olefinic proton (H-2) is observed around 5.66 ppm, while the methyl protons (on C-3) present as a singlet at approximately 1.72 ppm. The methylene protons adjacent to the pyrophosphate group (H-1) appear as a triplet near 4.56 ppm, and the methylene protons of the hydroxymethyl group (H-4) are found as a singlet around 4.03 ppm. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum corroborates the carbon backbone structure. The carbon atoms of the pyrophosphate-linked methylene group (C-1) and the hydroxymethyl group (C-4) resonate at approximately 62.9 ppm and 66.9 ppm, respectively. The olefinic carbons, C-2 and C-3, are observed at around 121.0 ppm and 140.4 ppm, respectively, with the methyl carbon (attached to C-3) appearing at about 13.4 ppm. msu.edu

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is crucial for confirming the pyrophosphate moiety. It typically displays two distinct signals corresponding to the α- and β-phosphorus atoms. These signals appear as doublets due to P-P coupling, with chemical shifts reported around -6.85 ppm and -9.80 ppm. msu.edu

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |

|---|---|---|---|

| 1 (-CH₂) | 4.56 (t) | 62.9 | - |

| 2 (=CH) | 5.66 (m) | 121.0 | - |

| 3 (=C) | - | 140.4 | - |

| 4 (-CH₂) | 4.03 (s) | 66.9 | - |

| 5 (-CH₃) | 1.72 (s) | 13.4 | - |

| Pα | - | - | -6.85 (d) |

| Pβ | - | - | -9.80 (d) |

Elucidation of Molecular Connectivity and Conformation via 2D NMR Techniques

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in confirming the atomic connections and the (E)-stereochemistry of the double bond. core.ac.uk

HSQC and HMBC: HSQC spectra correlate directly bonded protons and carbons, confirming the assignments made from 1D spectra. HMBC experiments reveal long-range couplings (2-3 bonds), which are critical for piecing together the molecular fragments. For instance, HMBC correlations can show the connectivity between the olefinic proton H-2 and the carbons C-1, C-4, and the methyl carbon, as well as couplings from the methyl protons to C-2 and C-4. core.ac.uk

NOESY: NOESY analysis provides through-space correlations between protons, which is definitive for establishing the stereochemistry. In the (E)-isomer of HDMAPP, a Nuclear Overhauser Effect (NOE) is observed between the olefinic proton (H-2) and the methylene protons of the hydroxymethyl group (H-4). Conversely, no significant NOE is detected between the olefinic proton (H-2) and the methyl protons (on C-3), which confirms their trans orientation across the double bond. core.ac.ukmsu.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a molecular fingerprint of HDMAPP (ammonium salt) by probing the vibrational modes of its functional groups.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of HDMAPP (ammonium salt) is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the ammonium cation (NH₄⁺) introduces strong, broad N-H stretching absorptions, typically in the region of 3200-2800 cm⁻¹, and bending vibrations around 1450-1400 cm⁻¹. msu.eduoptica.org The pyrophosphate group (P₂O₇⁴⁻) gives rise to strong P-O stretching vibrations. Asymmetric stretching modes of the PO₃ groups are expected in the 1170-1120 cm⁻¹ range, while symmetric stretches appear around 1000 cm⁻¹. The P-O-P bridge asymmetric stretching is typically found near 915 cm⁻¹. nih.govresearchgate.net Other key functional groups include the hydroxyl (-OH) group, which shows a broad O-H stretching band around 3400-3200 cm⁻¹, and the C=C double bond, with a stretching vibration expected in the 1680-1640 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | ~3400-3200 (broad) |

| NH₄⁺ | N-H stretch | ~3200-2800 (broad) |

| C=C | C=C stretch | ~1680-1640 |

| NH₄⁺ | N-H bend | ~1450-1400 |

| P₂O₇⁴⁻ | P-O asymmetric stretch (PO₃) | ~1170-1120 |

| P₂O₇⁴⁻ | P-O symmetric stretch (PO₃) | ~1000 |

| P₂O₇⁴⁻ | P-O-P asymmetric stretch | ~915 |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy complements IR by providing information on non-polar or weakly polar bonds. For HDMAPP (ammonium salt), the symmetric stretching of the pyrophosphate group is expected to produce a strong Raman signal. The symmetric stretch of the PO₃²⁻ moiety typically appears as a strong band around 980 cm⁻¹. nih.gov The symmetric stretch of the P-O-P bridge is also Raman active. Furthermore, the C=C stretching vibration would be readily observable in the Raman spectrum. The ammonium ion (NH₄⁺) also exhibits characteristic Raman bands, with a strong, sharp peak for the symmetric N-H stretching vibration. nih.govmdpi.comresearchgate.netceon.rs

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the precise molecular weight of HDMAPP and for analyzing its fragmentation patterns, which further confirms its structure. core.ac.uknih.govresearchgate.net

Molecular Weight Determination: In negative ion mode ESI-MS, HDMAPP typically shows a prominent ion at a mass-to-charge ratio (m/z) of 261, corresponding to the [M-H]⁻ ion of the free acid. core.ac.uk The calculated monoisotopic mass of the free acid (C₅H₁₂O₈P₂) is 262.00 Da. researchgate.net The ammonium salt itself has a molecular weight of approximately 313.2 g/mol .

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure by inducing fragmentation. A common fragmentation pathway for the [M-H]⁻ ion of HDMAPP involves the loss of a water molecule (H₂O), resulting in a fragment ion. Further fragmentation can lead to the cleavage of the pyrophosphate bond. For example, a fragment ion at m/z 243 can be observed, corresponding to the loss of water from the parent ion. core.ac.uk Analysis of these fragmentation patterns helps to confirm the presence of the hydroxyl group and the pyrophosphate moiety. science.gov

X-ray Crystallography of HDMAPP (Ammonium Salt)

As of the current scientific literature, a definitive single-crystal X-ray structure of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) as an ammonium salt has not been reported. The inherent challenges in crystallizing highly charged and flexible molecules like pyrophosphates often impede the formation of single crystals suitable for X-ray diffraction analysis.

However, crystallographic data for a closely related analogue, the monohydrated disodium (B8443419) salt of hydroxydimethylallyl pyrophosphonate (C-HDMAPP·Na₂·H₂O), provides valuable insights into the potential solid-state conformation of such phosphoantigens. acs.org In this structure, the pyrophosphonate moiety, which is less susceptible to hydrolysis, replaces the pyrophosphate group of HDMAPP. caymanchem.comglpbio.com The analysis of the C-HDMAPP sodium salt revealed a complex network of interactions involving the sodium cations, water molecules, and the anionic phosphoantigen. acs.org

It is important to note that commercial preparations of HDMAPP (ammonium salt) are often described as a crystalline solid, suggesting that a polycrystalline or microcrystalline form exists. caymanchem.combiomol.comcaymanchem.com X-ray powder diffraction (XRPD) of such materials could provide information about the lattice parameters and crystalline phases present, though it would not yield the detailed atomic coordinates of a single-crystal structure determination. acs.org

Future research efforts may successfully yield a single crystal of HDMAPP (ammonium salt), which would provide definitive experimental data on its molecular geometry, conformational preferences, and the intricate hydrogen-bonding network within the crystal lattice. Such a structure would be invaluable for understanding its interaction with biological receptors. worktribe.com

Computational Chemistry and Theoretical Investigations of Hdmapp Ammonium Salt

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. ornl.gov These ab initio methods are used to determine electronic structure, which governs a molecule's geometry, stability, and reactivity. ornl.govwiley.com

Like most flexible molecules, HDMAPP can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify these different structures and determine their relative energies to find the most stable, or lowest-energy, conformer. upenn.eduuci.edu This is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape.

Theoretical studies, often employing Density Functional Theory (DFT) methods such as B3LYP with a significant basis set like 6-311++G(d,p), are used to perform these analyses. rsc.orgresearchgate.net By systematically rotating key dihedral angles within the HDMAPP structure and performing energy minimization at each step, a potential energy surface can be mapped. nih.govwustl.edu The results of these calculations identify the global energy minimum, representing the most probable conformation of the molecule in a vacuum. rsc.orgresearchgate.net Energy minimization is a critical step to refine the geometry of generated conformers and improve their quality for further analysis. nih.gov

A representative table from a hypothetical conformer analysis is shown below.

Table 1: Hypothetical Relative Energies of HDMAPP Conformers This table is for illustrative purposes and does not represent actual experimental data.

| Conformer | Key Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 | 75.3 |

| B | 65.2° | 1.25 | 14.1 |

The molecular electrostatic potential (MEP) is a critical property that illustrates the charge distribution around a molecule. science.gov It is calculated to predict how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to recognition and binding. science.govlibretexts.org MEP maps visualize regions of negative electrostatic potential, which are susceptible to electrophilic attack, and positive potential, which are attractive to nucleophiles.

For HDMAPP, the pyrophosphate group is expected to be a region of strong negative electrostatic potential due to the high electronegativity of the oxygen atoms. This makes it a prime site for interaction with positively charged residues (e.g., arginine, lysine) in a receptor's binding pocket. biorxiv.orgacs.org Quantum chemical calculations can quantify the partial charges on each atom (e.g., using Natural Bond Orbital, NBO, analysis), providing a detailed picture of the charge distribution that governs these intermolecular forces. rsc.orgresearchgate.net

A table showing hypothetical NBO charges is provided for illustration.

Table 2: Hypothetical NBO Charges on Key Atoms of HDMAPP This table is for illustrative purposes and does not represent actual experimental data.

| Atom | Element | NBO Charge (e) |

|---|---|---|

| P1 (Phosphate) | Phosphorus | +1.45 |

| P2 (Phosphate) | Phosphorus | +1.46 |

| O (bridging) | Oxygen | -0.85 |

| O (terminal P1) | Oxygen | -0.92 |

| O (terminal P2) | Oxygen | -0.93 |

Conformer Analysis and Energy Minimization Studies

Molecular Dynamics (MD) Simulations of HDMAPP (Ammonium Salt) in Biological Environments

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations can model the dynamic behavior of HDMAPP in complex biological settings, such as in water or near a cell membrane. mdpi.com

To understand how HDMAPP behaves in a physiological environment, MD simulations are run with the molecule solvated in a box of water molecules. nih.gov These simulations reveal the formation and dynamics of hydrogen bonds between the pyrophosphate and hydroxyl groups of HDMAPP and the surrounding water. The stability and structure of this hydration shell are critical for the molecule's solubility and transport.

Simulations involving membrane mimics, such as lipid bilayers, are used to investigate how HDMAPP might approach and interact with a cell surface. nih.govpharmaexcipients.comchemrxiv.org These studies can show whether the molecule preferentially associates with the polar head groups of the lipids or penetrates the hydrophobic core of the membrane. pharmaexcipients.comresearchgate.net Such simulations are vital for understanding how HDMAPP, an exogenous phosphoantigen, might cross a cell membrane to reach its intracellular target, Butyrophilin 3A1 (BTN3A1). biorxiv.orgwikipedia.org

Once a ligand is bound to its receptor, MD simulations can be used to study the stability and dynamics of the resulting complex. frontiersin.org For HDMAPP, simulations of its complex with the B30.2 domain of BTN3A1 can reveal key information. nih.govrcsb.org These simulations monitor the interactions, such as hydrogen bonds and salt bridges, between HDMAPP and the amino acid residues of the binding pocket over time. They can also highlight conformational changes in the protein that are induced by ligand binding, which may be essential for downstream signaling events. nih.govresearchgate.net The stability of these interactions, often quantified by metrics like root-mean-square deviation (RMSD), provides insight into the strength and specificity of the binding. researchgate.net

Interaction Dynamics with Solvent Molecules and Membrane Mimics

Docking Studies of HDMAPP (Ammonium Salt) with Putative Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govhznu.edu.cn This method is instrumental in identifying potential binding sites and understanding the key interactions that stabilize the ligand-receptor complex. researchgate.netresearchgate.net

For HDMAPP, docking studies have been crucial in confirming its binding to the intracellular B30.2 domain of BTN3A1. biorxiv.orgmdpi.com These studies use scoring functions to evaluate many possible binding poses and rank them based on their predicted binding affinity. The results typically identify a binding pocket rich in positively charged and polar amino acids that form strong electrostatic and hydrogen-bonding interactions with the negatively charged pyrophosphate moiety of HDMAPP. mdpi.coma-star.edu.sg Docking can also predict which specific residues are critical for binding, guiding further experimental work like site-directed mutagenesis to validate the computational model. nih.gov

A representative table summarizing hypothetical docking results is shown below.

Table 3: Hypothetical Docking Results for HDMAPP with BTN3A1 B30.2 Domain This table is for illustrative purposes and does not represent actual experimental data.

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| AutoDock Vina | -8.5 | Arg351, His381, Arg412 | Electrostatic, H-Bond |

| GOLD | -9.2 | Arg351, Tyr353, Arg412, Arg416 | H-Bond, Pi-Cation |

In Silico Prediction of HDMAPP (Ammonium Salt) Reactivity and Metabolic Pathways

Computational tools provide a powerful lens through which to examine the reactivity and potential metabolic transformations of HMBPP. While the ammonium (B1175870) salt, HDMAPP, is primarily relevant for its improved solubility and handling in experimental setting, computational studies typically focus on the HMBPP anion, as this is the biologically active form. The presence of ammonium ions in solution would primarily influence the compound's solvation and aggregation state, rather than its fundamental electronic structure and reactivity, which is the focus of in silico predictions.

Detailed Research Findings

Theoretical investigations into HMBPP's reactivity are often centered on its interaction with the enzyme (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) reductase (IspH), the terminal enzyme in the non-mevalonate pathway. nih.govwikipedia.org These studies, however, also reveal key features of the molecule's intrinsic reactivity.

Molecular Conformation and Stability: Molecular dynamics simulations have been employed to study the conformational dynamics of HMBPP, both in its free state and when bound to the IspH enzyme. biorxiv.orgplos.org These simulations show that HMBPP is a flexible molecule. In the active site of IspH, HMBPP adopts a specific "hairpin" conformation, where the terminal hydroxyl group coordinates with an iron atom of the enzyme's [4Fe-4S] cluster. nih.gov This interaction is a critical first step in the catalytic mechanism. The ability of HMBPP to adopt this specific conformation is a key determinant of its reactivity within the biological context of the MEP pathway.

Frontier Molecular Orbitals and Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. For a molecule like HMBPP, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be associated with areas susceptible to nucleophilic attack.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine various reactivity descriptors. mdpi.com While specific DFT studies on isolated HMBPP are not extensively reported in the provided search results, the principles of FMO theory allow for a qualitative prediction of its reactivity. The diphosphate group is an excellent leaving group, a property that is central to its biological function in isoprenoid biosynthesis. researchgate.netnih.govacs.org

| Functional Group | Predicted Reactivity | Computational Rationale |

|---|---|---|

| Allylic Hydroxyl Group | Susceptible to oxidation or protonation. Key for interaction with the IspH [4Fe-4S] cluster. | The oxygen atom is a site of high electron density (potential HOMO contribution) and can be readily protonated. Molecular docking studies confirm its coordination to the iron-sulfur cluster of IspH. nih.govillinois.edu |

| C=C Double Bond | Site for electrophilic addition. Contributes to the π-coordination with the IspH enzyme. | The π-electrons of the double bond are typically part of the HOMO, making it nucleophilic. Some proposed mechanisms involve its interaction with the iron-sulfur cluster. nih.gov |

| Diphosphate Group | Excellent leaving group in nucleophilic substitution reactions. | The negative charge is well-delocalized, stabilizing the departing anion. Theoretical studies on similar phosphate (B84403) esters confirm their lability as leaving groups. researchgate.netfrontiersin.org |

Hypothetical In Silico Metabolic Pathway Prediction: While HMBPP is an intermediate in the highly specific MEP pathway, we can use computational tools to predict its hypothetical metabolism if it were treated as a xenobiotic. Software like BioTransformer or Semeta can predict metabolic transformations based on a molecule's structure. biotransformer.caoptibrium.comnih.govoup.com

For HMBPP, these programs would likely predict transformations based on the reactivity of its functional groups:

Oxidation of the Allylic Alcohol: The primary alcohol could be oxidized by alcohol dehydrogenases to an aldehyde, and subsequently to a carboxylic acid. This is a common metabolic pathway for allylic alcohols. nih.gov

Hydrolysis of the Diphosphate Ester: Phosphatases could hydrolyze the diphosphate group, yielding (E)-4-hydroxy-3-methyl-but-2-en-1-ol.

Epoxidation of the Double Bond: Cytochrome P450 enzymes could catalyze the epoxidation of the C=C double bond.

Conjugation: The hydroxyl group could undergo glucuronidation or sulfation, common phase II metabolic reactions.

These predictions are based on general metabolic rules and databases of known biotransformations. nih.govfrontiersin.org

| Metabolic Reaction | Enzyme Family (Predicted) | Resulting Metabolite |

|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | (E)-4-hydroxy-3-methyl-but-2-enoic acid |

| Hydrolysis | Phosphatases | (E)-4-hydroxy-3-methyl-but-2-en-1-ol |

| Epoxidation | Cytochrome P450s (CYPs) | (E)-2,3-epoxy-4-hydroxy-3-methyl-butan-1-yl diphosphate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | HMBPP-glucuronide |

Mechanistic Studies of Immunological Activation by Hdmapp Ammonium Salt

Molecular Recognition and Binding of HDMAPP (Ammonium Salt) to T Cells

The activation of Vγ9Vδ2 T cells by HDMAPP is a unique process that does not follow the classical antigen presentation paradigm involving the major histocompatibility complex (MHC). frontiersin.org Instead, it relies on a sophisticated interplay between the phosphoantigen, cell surface proteins, and the T cell receptor complex.

The immunological response to HDMAPP is critically dependent on the Vγ9Vδ2 T cell receptor (TCR). frontiersin.org However, research indicates that there is no direct binding of HDMAPP to the Vγ9Vδ2 TCR itself. frontiersin.org The activation process is described as an "inside-out" signaling mechanism, where the presence of intracellular HDMAPP is sensed and then conveyed to the TCR on the T cell surface. researchgate.netresearchgate.net While cell-to-cell contact is necessary for this activation, the TCR recognizes a conformational change on the surface of the target cell rather than the phosphoantigen directly. frontiersin.orgresearchgate.net This TCR-dependent recognition is confirmed by experiments showing that blocking TCR signaling pathways with reagents like dasatinib (B193332) completely abrogates the activation of γδ T cells in response to HDMAPP. nih.gov Furthermore, stimulating Vγ9Vδ2 T cells with HDMAPP induces the formation of high-density nanoclusters of the Vγ9Vδ2 TCR on the cell membrane, a distinct response compared to the receptor internalization seen with other T cell activators. frontiersin.orgnih.gov

Butyrophilin (BTN) proteins, particularly BTN3A1 (also known as CD277), are indispensable for the activation of Vγ9Vδ2 T cells by phosphoantigens. nih.govfrontiersin.org Several studies have pinpointed BTN3A1 as the key molecule that senses intracellular HDMAPP. researchgate.netresearchgate.netfrontiersin.org The process begins when HDMAPP enters the cytosol of a target cell, where it binds directly to the intracellular B30.2 domain of the BTN3A1 protein. researchgate.netfrontiersin.orgnih.govnih.gov

This binding event is highly specific. Of the three BTN3A isoforms, only BTN3A1, which contains a high-affinity phosphoantigen-binding B30.2 domain, can effectively mediate this response. researchgate.netnih.gov Structural and biophysical studies have revealed a positively charged pocket on the B30.2 domain of BTN3A1 that directly accommodates the phosphoantigen. researchgate.netnih.gov Isothermal titration calorimetry (ITC) has been used to quantify the binding affinity, demonstrating that HDMAPP binds to the BTN3A1 B30.2 domain with a much higher affinity than the endogenous phosphoantigen IPP, which correlates with its superior potency in activating T cells. frontiersin.orgnih.gov

The binding of HDMAPP to the intracellular domain of BTN3A1 induces a conformational change in the protein. This change is transmitted to the extracellular portion of BTN3A1, likely affecting its interaction with another butyrophilin family member, BTN2A1, to form a heterodimer on the cell surface. researchgate.netresearchgate.net It is this altered conformation of the BTN3A1/BTN2A1 complex that is ultimately recognized by the Vγ9Vδ2 TCR, triggering the activation of the T cell. researchgate.net

| Parameter | HDMAPP | IPP (Isopentenyl pyrophosphate) |

| Binding Affinity (Kd) to BTN3A1 B30.2 Domain | ~0.5 µM frontiersin.orgnih.gov | ~0.5 mM frontiersin.orgnih.gov |

| Relative Potency in Vγ9Vδ2 T Cell Activation | 1,000 to 100,000-fold higher than IPP researchgate.netfrontiersin.org | Baseline |

Interaction with the Vγ9Vδ2 T Cell Receptor (TCR) Complex

Intracellular Signaling Cascades Initiated by HDMAPP (Ammonium Salt)

Upon recognition of the HDMAPP-induced conformational change on target cells, the Vγ9Vδ2 TCR initiates a cascade of intracellular signaling events, leading to a robust cellular response.

The engagement of the Vγ9Vδ2 TCR by the BTN3A1 complex triggers intracellular signal transduction pathways typical of T cell activation, although with some unique features. nih.govjumedicine.com Transcriptomic analyses of HDMAPP-stimulated Vγ9Vδ2 T cells reveal the enrichment of lymphocyte-specific pathways, including those related to cytokine production and lymphocyte migration. frontiersin.org Key transcription factors are activated downstream of the TCR signal. Notably, an increase in the transcripts for the AP-1 family proteins, FOS and JUN, is observed following HDMAPP treatment. frontiersin.orgnih.gov The AP-1 transcription factor is a critical regulator of gene expression in response to various stimuli, including T-cell activation. nih.gov Additionally, studies have shown that activation with phosphoantigens like HDMAPP leads to the upregulation of T-box transcription factors such as T-bet and Eomes, which are crucial for the effector functions of T cells. nih.gov

A hallmark of Vγ9Vδ2 T cell activation by HDMAPP is the rapid production of pro-inflammatory cytokines, which are essential for orchestrating an effective immune response. aai.org Upon stimulation, these cells become potent producers of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.govaai.org The production of these cytokines is a direct consequence of the initiated signaling cascades that lead to the activation of relevant transcription factors. plos.orgdovepress.com

Transcriptome analysis has shown an increase in the transcripts for the TNF-α receptor (TNFRSF4), indicating a sensitization of the cells to TNF-α signaling. frontiersin.orgnih.gov While the production of IFN-γ protein by HDMAPP-activated Vγ9Vδ2 T cells is well-documented and can even enhance IFN-γ production by other T cell subsets, some transcriptomic studies have reported only a mild, statistically insignificant increase in IFN-γ mRNA levels after 72 hours of stimulation. frontiersin.orgnih.govaai.org This suggests that the regulation of IFN-γ may be complex, possibly involving post-transcriptional mechanisms or a different temporal expression profile. Nevertheless, the capacity for robust IFN-γ production following potent HDMAPP stimulation is a key functional attribute of these cells. plos.orgplos.org

| Molecule Type | Key Molecules Upregulated by HDMAPP Stimulation | Function |

| Transcription Factors | FOS, JUN (AP-1 family) frontiersin.orgnih.gov | Regulation of gene expression, cell proliferation, and differentiation |

| T-bet, Eomes nih.gov | T-cell lineage commitment and effector function | |

| Cytokines | TNF-α nih.govaai.org | Pro-inflammatory response, apoptosis of target cells |

| IFN-γ nih.govaai.orgplos.org | Antiviral and antitumor responses, activation of other immune cells | |

| Cytokine Receptors | TNFRSF4 (TNF-α Receptor) frontiersin.orgnih.gov | Binds TNF-α, involved in T-cell activation and survival |

Activation of Downstream Signaling Pathways and Transcription Factors

Cellular Responses to HDMAPP (Ammonium Salt) Stimulation

The molecular recognition and signaling events culminate in a range of potent cellular responses that underscore the importance of Vγ9Vδ2 T cells in immune surveillance. Strong responses to HDMAPP have been detected in virtually all healthy individuals, highlighting its role as a universal activator for this cell type. nih.gov

The primary cellular responses include:

Activation and Proliferation: HDMAPP is a powerful mitogen for Vγ9Vδ2 T cells, inducing their rapid proliferation. aai.orgplos.org This activation is characterized by the upregulation of cell surface activation markers, such as CD69 and CD137 (4-1BB). nih.govjci.orgjci.org

Enhanced Cytotoxicity: Following stimulation with phosphoantigens like HDMAPP, Vγ9Vδ2 T cells exhibit increased cytotoxic potential against target cells, such as tumor cells or infected cells. nih.gov

Cytokine Secretion: As detailed previously, a major response is the robust secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, which contributes to the inflammatory microenvironment and helps recruit and activate other immune cells. aai.org

Restoration of Function: HDMAPP stimulation can overcome functional impairments in Vγ9Vδ2 T cells. For instance, in individuals with obesity, where γδ T cells show a blunted antiviral IFN-γ response, potent stimulation with HDMAPP can fully restore their ability to produce this critical cytokine. plos.org

Gut-Homing Potential: Microbial activation of circulating Vγ9Vδ2 T cells with HDMAPP can enhance their gut-homing potential by increasing the expression of the integrin α4β7, allowing them to populate the intestinal mucosa and contribute to local immunity. aai.org

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| HDMAPP (Ammonium Salt) | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate, ammonium (B1175870) salt |

| IPP | Isopentenyl pyrophosphate |

| TNF-α | Tumor Necrosis Factor-alpha |

| IFN-γ | Interferon-gamma |

| Dasatinib | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit |

| T-bet | T-box transcription factor TBX21 |

| Eomes | Eomesodermin |

| IL-2 | Interleukin-2 |

Expansion and Proliferation of Vγ9Vδ2 T Lymphocytes in Research Models

In laboratory settings, HDMAPP has been shown to be a potent agent for inducing the selective expansion and proliferation of Vγ9Vδ2 T lymphocytes from peripheral blood mononuclear cells (PBMCs). nih.govresearcher.life This process typically requires the presence of certain cytokines, such as Interleukin-2 (IL-2), to achieve sustained expansion. nih.govaai.org The activation by HDMAPP is highly specific to the Vγ9Vδ2 T cell subset. aai.org

The interaction leading to proliferation is understood to be an "inside-out" mechanism where HDMAPP enters an antigen-presenting cell (APC) and binds to the intracellular domain of BTN3A1. frontiersin.orgresearchgate.net This binding event induces a conformational change in the BTN3A1 protein, which is then recognized by the Vγ9Vδ2 T cell receptor, triggering T cell activation and proliferation. researchgate.net Research models, including co-cultures with tumor cell lines or stimulation of PBMCs, consistently demonstrate a significant increase in the Vγ9Vδ2 T cell population following exposure to HDMAPP. nih.govaai.org

Modulation of Effector Functions in T Cell Subsets

Beyond proliferation, activation with HDMAPP significantly modulates the effector functions of Vγ9Vδ2 T cells, enhancing their ability to act against target cells. frontiersin.org Upon stimulation, these cells upregulate the expression of cytotoxic molecules like perforin (B1180081) and granzyme B, which are crucial for killing tumor cells or infected cells. frontiersin.orgnih.gov This enhanced cytotoxic potential is a key feature of their anti-tumor and anti-microbial activity. aai.org

Furthermore, HDMAPP-activated Vγ9Vδ2 T cells become robust producers of pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govashpublications.org The secretion of these cytokines is a critical part of the immune response, as they can activate other immune cells and create an inflammatory environment that inhibits pathogen growth and tumor progression. nih.gov Studies have shown that upon activation, Vγ9Vδ2 T cells also enhance the maturation of APCs, which can, in turn, boost broader antiviral immunity by engaging other T cell subsets. ashpublications.org

Comparative Immunological Activities of HDMAPP (Ammonium Salt) and Related Phosphoantigens

The immunological activity of HDMAPP is often benchmarked against other phosphoantigens, most notably Isopentenyl pyrophosphate (IPP). IPP is a structurally similar molecule produced endogenously in human cells through the mevalonate (B85504) pathway, whereas HDMAPP is a product of the non-mevalonate (or MEP) pathway found in many bacteria and parasites. researchgate.netresearchgate.net

Assessment of Potency and Specificity in In Vitro and Ex Vivo Assays

Numerous studies have established that HDMAPP is substantially more potent than IPP in activating Vγ9Vδ2 T cells. researchgate.netfrontiersin.org The concentration of HDMAPP required to achieve half-maximal activation (EC50) is often reported to be thousands of times lower than that of IPP. researchgate.netfrontiersin.orgoup.com For example, some studies report that HDMAPP can activate these cells at nanomolar concentrations, while IPP requires micromolar concentrations for a similar effect. frontiersin.orgnih.gov

This vast difference in potency is attributed to the higher binding affinity of HDMAPP for the BTN3A1 intracellular domain compared to IPP. frontiersin.orgnih.gov This high potency and specificity for HDMAPP allow Vγ9Vδ2 T cells to effectively discriminate between microbial infections (signaled by HDMAPP) and normal physiological states or stress (which might slightly elevate IPP levels). researchgate.netresearchgate.net

Table 1: Comparative Potency of HDMAPP and IPP in Vγ9Vδ2 T Cell Activation

| Compound | Typical EC50 for Vγ9Vδ2 T Cell Activation | Binding Affinity (Kd) to BTN3A1 B30.2 Domain |

| HDMAPP (ammonium salt) | ~0.5 - 10 nM | ~0.5 µM |

| Isopentenyl pyrophosphate (IPP) | ~1 - 30 µM | ~0.5 mM |

| EC50 (Half-maximal effective concentration) and Kd (dissociation constant) values are approximate and sourced from multiple studies for comparative purposes. nih.govfrontiersin.orgnih.govnih.gov |

Analysis of Cytokine Profiles Induced by Various Phosphoantigens

The cytokine profiles induced by HDMAPP and IPP also reflect their differing potencies. Activation of Vγ9Vδ2 T cells with HDMAPP leads to a robust production of Th1-type cytokines, predominantly IFN-γ and TNF-α. nih.govashpublications.orgnih.gov This strong cytokine response is a hallmark of HDMAPP's immunostimulatory activity.

While IPP can also induce the secretion of these cytokines, the response is generally weaker and requires much higher concentrations of the antigen. nih.govnih.gov Transcriptomic analyses have shown that HDMAPP treatment enriches for lymphocyte-specific pathways like cytokine production more distinctly than IPP treatment, which appears to be more associated with cell cycle and interferon-response pathways. frontiersin.orgfrontiersin.org The robust IFN-γ production stimulated by HDMAPP is critical, as it enhances the function of other immune cells and contributes to a coordinated anti-tumor or anti-microbial response. aai.org

Table 2: Comparative Cytokine Induction by HDMAPP and IPP

| Cytokine | Relative Production Level Induced by HDMAPP | Relative Production Level Induced by IPP |

| IFN-γ | High | Low to Moderate |

| TNF-α | High | Low to Moderate |

| This table provides a qualitative comparison based on typical findings in research literature. nih.govashpublications.orgnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of Hdmapp Ammonium Salt Analogues

Elucidating Key Structural Determinants for T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a highly specific process contingent on the molecular structure of the activating ligand. nih.gov Key determinants for this activation include the isoprenoid moiety and the pyrophosphate or a bioisosteric phosphonate (B1237965) linkage. frontiersin.orgacs.org

Importance of the Isoprenoid Moiety for Receptor Recognition

The isoprenoid-like structure of HDMAPP is fundamental for its recognition by the Vγ9Vδ2 T cell receptor (TCR), a process mediated by butyrophilin 3A1 (BTN3A1). frontiersin.orgnih.gov The specific geometry and chemical features of the alkyl chain are critical for potent bioactivity.

Hydroxyl Group: The hydroxyl group on the alkyl chain is another determinant for potent Vγ9Vδ2 T cell activation. nih.govresearchgate.net Its presence distinguishes highly active microbial metabolites like HDMAPP from the less potent endogenous mammalian counterpart, IPP, which lacks this functional group. oup.com

Chain Length: The length of the alkyl chain dramatically influences biological activity. While compounds with one- to four-carbon chains attached to the pyrophosphate show activity, even the addition of a single carbon can abolish it, as seen in the comparison between the active n-butyl pyrophosphate and the inactive n-amyl pyrophosphate. researchgate.net

Influence of Pyrophosphate/Phosphonate Linkage on Biological Activity

The pyrophosphate group is a cornerstone of phosphoantigen activity, serving as a critical anchor for interaction with the BTN3A1 binding domain. frontiersin.orgresearchgate.net

Pyrophosphate vs. Monophosphate: The presence of the terminal pyrophosphate is a well-established requirement for high potency. nih.govresearchgate.net Removal of one phosphate (B84403) group, resulting in a monophosphate, leads to a significant reduction in antigenicity, in some cases by over 100-fold. researchgate.net For instance, (E)-4-hydroxy-3-methyl-but-2-enyl phosphate (HMBP) is approximately 1700 times less potent than its pyrophosphate counterpart, HDMAPP (also known as HMBPP). researchgate.net

Phosphonate Bioisosteres: To address the inherent instability of the pyrophosphate ester bond, researchers have developed phosphonate and pyrophosphonate analogues. acs.org These bioisosteres, where a C-P bond replaces the labile P-O-P linkage, can exhibit improved stability while retaining significant biological activity. acs.org For example, the pyrophosphonate ester C-HDMAPP has been shown to be more stable than HDMAPP and elicits promising Vγ9Vδ2 T-cell stimulatory responses. acs.org The introduction of an α–β phosphonate bond, however, can lead to a substantial decrease in activity, suggesting that the specific nature of the linkage and its susceptibility to hydrolysis can be critical. nih.gov

Nucleotidic Derivatives: Studies have also explored nucleotide derivatives of HDMAPP, such as those linked to adenosine, thymidine (B127349), or uridine (B1682114) triphosphate. nih.govnih.gov These compounds can act as precursors, or "pro-drugs," that are converted into the highly active pyrophosphate form by enzymes present in serum. nih.govnih.gov This can lead to prolonged stimulatory activity compared to HDMAPP itself. nih.govscience.gov

Systematic Chemical Modifications and Their Impact on Immunological Function

Systematic modifications of the HDMAPP structure have provided deeper insights into the requirements for Vγ9Vδ2 T cell activation and have paved the way for the development of optimized phosphoantigens.

Alterations to the Alkyl Chain and Hydroxyl Groups

Modifications to the organic portion of the phosphoantigen molecule have a profound impact on its ability to stimulate Vγ9Vδ2 T cells.

Alkyl Chain Length and Unsaturation: As previously mentioned, subtle changes in the length of the alkyl chain can have dramatic effects on potency. frontiersin.org The optimal length appears to be short, with activity dropping off sharply with chains of five carbons or more. researchgate.net The double bond is a critical feature for receptor engagement. researchgate.net

Hydroxyl Group Modifications: The hydroxyl group is a key feature for high-potency agonists. nih.govresearchgate.net Its removal or modification can significantly alter the immunological profile. For example, glycoside conjugates of HMBPP have been synthesized and tested, with a 4-β-glucoside conjugate showing an EC₅₀ of 78 nM, indicating that modifications at this position can be tolerated to some extent while retaining activity. researchgate.net

The following table summarizes the activity of various HDMAPP analogues and related compounds.

| Compound | Modification | EC₅₀ (Vγ9Vδ2 T cell activation) | Reference |

| HDMAPP | Natural Agonist | ~0.1 nM - 30 nM | frontiersin.orgfrontiersin.orgnih.gov |

| IPP | Endogenous Agonist | ~50 µM | nih.gov |

| HDMAPP-adenylate | Nucleotide derivative | 6-30 nM | nih.gov |

| HDMAPP-thymidylate | Nucleotide derivative | 6-30 nM | nih.gov |

| HMBPP 4-β-glucoside | Hydroxyl group modification | 78 nM | researchgate.net |

| C-HDMAPP | Phosphonate analogue | Potent activator | acs.orggoogle.com |

| Z-HDMAPP | Geometric isomer | Marginal bioactivity | acs.org |

| n-Butyl pyrophosphate | Alkyl chain analogue | Active | researchgate.net |

| n-Amyl pyrophosphate | Alkyl chain analogue | Inactive | researchgate.net |

Investigation of Different Counterions on Biological Properties

While the primary focus of SAR studies has been on the phosphoantigen molecule itself, the nature of the counterion can influence the physicochemical properties of the compound, such as stability and solubility. mdpi.comnih.gov In the context of HDMAPP, it is often prepared as a salt, with the ammonium (B1175870) salt being a common form.

The counterion can affect:

Stability: The choice of counterion can impact the stability of the final formulation. mdpi.com

Solubility: Different salts can have varying solubilities, which can be important for formulation and delivery.

Self-Assembly: Ions in solution can influence the self-assembly and aggregation behavior of molecules. mdpi.comnih.gov

While systematic studies on how different counterions specifically affect the biological activity of HDMAPP are not extensively detailed in the provided search results, it is a recognized factor in pharmaceutical formulation. mdpi.comnih.gov For instance, research on vanadium complexes showed that the counterion could influence tumbling in solution and phase memory time in the solid state, demonstrating that counterions can impact molecular dynamics. rsc.org However, for HDMAPP, the core interaction is believed to be driven by the specific binding of the phosphoantigen itself to the BTN3A1 protein. frontiersin.orgnih.gov

Development of Second-Generation Phosphoantigens with Tailored Immunological Profiles

Building on the foundational SAR studies, researchers have developed second-generation phosphoantigens designed to overcome the limitations of natural compounds, primarily the enzymatic instability of the pyrophosphate bond. acs.orgresearchgate.net

Phosphonate and Phosphoramidate (B1195095) Analogues: A key strategy has been the replacement of the labile oxygen atom in the pyrophosphate linkage with a carbon or nitrogen atom. The phosphonate analogue C-HDMAPP (sometimes referred to as Picostim) is a prominent example, demonstrating improved stability and potent Vγ9Vδ2 T cell activation. acs.orggoogle.com Similarly, the synthesis of phosphoramidate-bearing analogues like N-HDMAPP has been explored. researchgate.net

Prodrug Strategies: Diester prodrugs of phosphonate ligands have been developed to enhance cell potency and plasma stability. acs.org These prodrugs can have varied aryl and acyloxymethyl groups that influence their metabolism and bioactivity, with some demonstrating subnanomolar potency. acs.org

Nucleotidic Precursors: As mentioned earlier, nucleotide derivatives of HDMAPP serve as precursors that are processed into the active pyrophosphate form. nih.gov These compounds, such as the thymidine derivative, can induce a more sustained sensitization of tumor cells compared to HDMAPP, offering a tailored immunological profile with prolonged activity. nih.govscience.gov

These second-generation compounds represent a significant step towards creating more effective and "drug-like" phosphoantigen-based immunotherapies. acs.orgresearchgate.net

Emerging Research Directions and Future Perspectives for Hdmapp Ammonium Salt in Chemical Biology

HDMAPP (Ammonium Salt) as a Probe for Novel Immunological Pathways